Oxidation State at C7 Distinguishes This Compound from the Reduced 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Analog
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6) differs from its closest structural analog, ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1630289-84-7), by the oxidation state at the 7-position. The target compound contains a ketone (C=O) at C7, whereas the comparator bears a methylene (CH₂) group . This difference manifests in the molecular formula (C₉H₁₁N₃O₃ vs. C₉H₁₃N₃O₂), molecular weight (209.20 vs. 195.22 g/mol), and introduces an additional hydrogen bond acceptor (the 7-keto oxygen) while also creating a lactam NH at position 6. In the PDE4 inhibitor series, the 7-oxo (lactam) scaffold was essential for biological activity; the lactam moiety provides a key binding interaction that is absent in the reduced form [1].
| Evidence Dimension | Molecular formula, molecular weight, and hydrogen bond acceptor/donor count |
|---|---|
| Target Compound Data | C₉H₁₁N₃O₃; MW 209.20 g/mol; 4 H-bond acceptors (3 from ester + 1 from 7-keto); 2 H-bond donors (N2-H + lactam N6-H) |
| Comparator Or Baseline | Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1630289-84-7): C₉H₁₃N₃O₂; MW 195.22 g/mol; 3 H-bond acceptors (ester only); 1 H-bond donor (N1-H only) |
| Quantified Difference | ΔMW = +13.98 g/mol (+7.2%); additional H-bond acceptor (+1) and donor (+1) in target compound |
| Conditions | Structural and physicochemical comparison based on vendor-certified product specifications |
Why This Matters
The additional hydrogen bond donor/acceptor capacity directly impacts binding affinity in kinase and phosphodiesterase target engagement, rendering the reduced analog functionally non-equivalent for medicinal chemistry campaigns requiring the 7-oxo pharmacophore.
- [1] Duplantier, A.J. et al. (1998). J. Med. Chem., 41(13), 2268-2277. The 7-oxo-tetrahydropyrazolo[3,4-c]pyridine lactam scaffold was the core pharmacophore for PDE4 inhibition; SAR optimization yielded IC₅₀ = 0.03–1.6 μM. View Source
